molecular formula C14H21NO2 B2480909 Tert-butyl 3-amino-2-(4-methylphenyl)propanoate CAS No. 2248372-66-7

Tert-butyl 3-amino-2-(4-methylphenyl)propanoate

Cat. No. B2480909
CAS RN: 2248372-66-7
M. Wt: 235.327
InChI Key: NERRDEKJUUIBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-amino-2-(4-methylphenyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as tert-leucine methyl ester and is a derivative of leucine, an essential amino acid. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 245.32 g/mol.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-(4-methylphenyl)propanoate is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the amino group. This compound has also been shown to form hydrogen bonds with other molecules, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This compound has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-amino-2-(4-methylphenyl)propanoate has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple methods. This compound is also stable under normal lab conditions and can be stored for extended periods without significant degradation.
One limitation of this compound is its low solubility in water, which may make it difficult to use in certain experiments. This compound may also have limited biological activity, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of tert-butyl 3-amino-2-(4-methylphenyl)propanoate in scientific research. One potential application is in the development of new drugs for the treatment of diabetes. This compound has been shown to inhibit the activity of DPP-4, which is a target for the treatment of type 2 diabetes.
Another potential application is in the development of new chiral ligands for asymmetric catalysis. This compound has been used as a building block for the synthesis of chiral ligands, which have been shown to be effective in various catalytic reactions.
In conclusion, this compound is a chemical compound that has significant potential in various scientific research applications. This compound has been used as a building block for the synthesis of peptides and peptidomimetics, as well as chiral ligands for asymmetric catalysis. This compound has also been shown to have various biochemical and physiological effects, including the inhibition of DPP-4 activity and antioxidant activity. While there are limitations to the use of this compound in certain experiments, its unique properties make it a valuable tool for scientific research.

Synthesis Methods

Tert-butyl 3-amino-2-(4-methylphenyl)propanoate can be synthesized through a multistep process that involves the reaction of tert-butyl acrylate with lithium diisopropylamide (LDA) to form tert-butyl 2-(diisopropylamino)acrylate. This intermediate compound is then reacted with 4-methylbenzylamine to form this compound.

Scientific Research Applications

Tert-butyl 3-amino-2-(4-methylphenyl)propanoate has been used in various scientific research applications due to its unique properties. This compound has been used as a building block for the synthesis of peptides and peptidomimetics, which are important in drug discovery and development. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

tert-butyl 3-amino-2-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-5-7-11(8-6-10)12(9-15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERRDEKJUUIBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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